molecular formula C21H23F3N2O2 B2884233 N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-3-[4-(trifluoromethyl)phenyl]propanamide CAS No. 1796970-73-4

N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-3-[4-(trifluoromethyl)phenyl]propanamide

Cat. No.: B2884233
CAS No.: 1796970-73-4
M. Wt: 392.422
InChI Key: APWGLARICLTBLM-UHFFFAOYSA-N
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Description

N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-3-[4-(trifluoromethyl)phenyl]propanamide is a synthetic organic compound with a complex structure It contains a methoxypyrrolidine group, a trifluoromethylphenyl group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-3-[4-(trifluoromethyl)phenyl]propanamide typically involves multiple steps. One common approach is to start with the appropriate substituted benzene derivatives and perform a series of reactions, including amination, alkylation, and amidation. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-3-[4-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-3-[4-(trifluoromethyl)phenyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-3-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • **N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-3-[4-(fluoromethyl)phenyl]propanamide
  • **N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-3-[4-(chloromethyl)phenyl]propanamide
  • **N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-3-[4-(bromomethyl)phenyl]propanamide

Uniqueness

N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-3-[4-(trifluoromethyl)phenyl]propanamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to its analogs with different substituents.

Properties

IUPAC Name

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N2O2/c1-28-19-12-13-26(14-19)18-9-7-17(8-10-18)25-20(27)11-4-15-2-5-16(6-3-15)21(22,23)24/h2-3,5-10,19H,4,11-14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWGLARICLTBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)CCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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